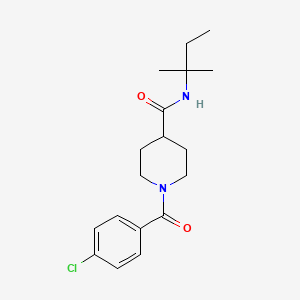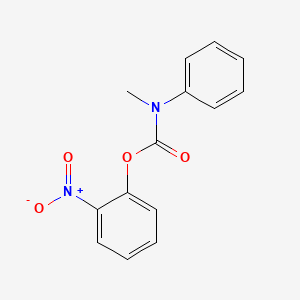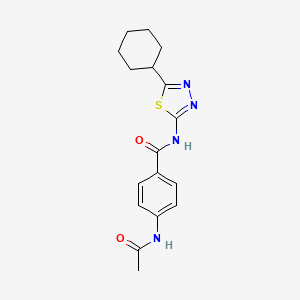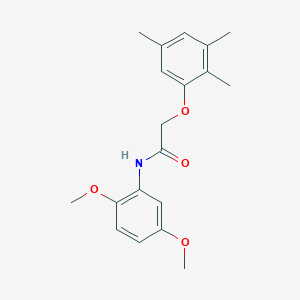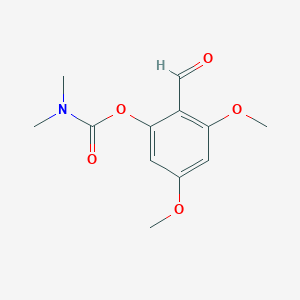
2-formyl-3,5-dimethoxyphenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-formyl-3,5-dimethoxyphenyl dimethylcarbamate (FDMC) is a carbamate derivative that has been extensively studied in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Mécanisme D'action
The mechanism of action of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer metastasis.
Biochemical and Physiological Effects:
2-formyl-3,5-dimethoxyphenyl dimethylcarbamate has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammatory responses. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also induces apoptosis in cancer cells and inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate in lab experiments is its high yield and purity after synthesis. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate is its limited solubility in water, which can make it difficult to administer in in vivo experiments.
Orientations Futures
There are several future directions for research on 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate. One area of interest is the development of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases. Further research is also needed to elucidate the exact mechanism of action of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate and its derivatives.
Méthodes De Synthèse
The synthesis of 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate involves the reaction of 2-formyl-3,5-dimethoxyphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The product is obtained in high yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
2-formyl-3,5-dimethoxyphenyl dimethylcarbamate has been extensively studied for its anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a key transcription factor involved in the regulation of inflammatory responses.
In addition to its anti-inflammatory activity, 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate has also shown promising results in anti-cancer research. It has been reported to induce apoptosis in human breast cancer cells by activating caspase-3 and caspase-9. 2-formyl-3,5-dimethoxyphenyl dimethylcarbamate also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase.
Propriétés
IUPAC Name |
(2-formyl-3,5-dimethoxyphenyl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-13(2)12(15)18-11-6-8(16-3)5-10(17-4)9(11)7-14/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOSLOSWDHXZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC(=CC(=C1C=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)
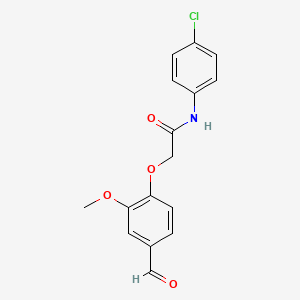
![1-[(4-nitrophenyl)acetyl]azepane](/img/structure/B5820889.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5820896.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5820900.png)
![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)
![3-(2-furyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5820914.png)
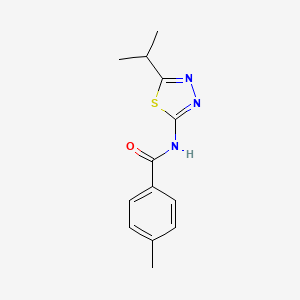
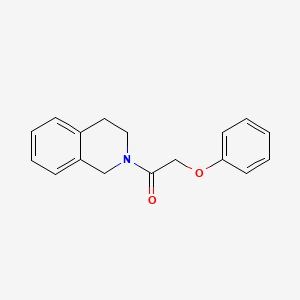
![2-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5820926.png)
